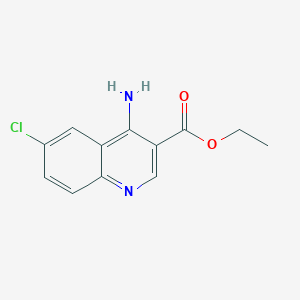

Ethyl 4-Amino-6-chloroquinoline-3-carboxylate

説明

Ethyl 4-Amino-6-chloroquinoline-3-carboxylate is a derivative of quinoline-3-carboxylates . Quinoline heterocycles are found in many medicinally important natural products and exhibit a wide range of biological and pharmacological properties, such as antimalarial, antibacterial, anti-asthmatic, antihypertensive, anti-inflammatory, immunosuppressive activity, antileishmanial activity, and anticancer properties .

Synthesis Analysis

The synthesis of Ethyl 4-Amino-6-chloroquinoline-3-carboxylate involves a two-step process. Initially, the ethyl-2-oxoquinoline-3-carboxylates are obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates are then obtained by the reaction with POCl3 in good yields .Molecular Structure Analysis

The chemical structures of these compounds were confirmed by FTIR, mass, and 1H-NMR spectroscopic techniques .Chemical Reactions Analysis

The Friedlander approach, involving an aromatic o-aminoaldehyde or ketone and a carbonyl compound containing reactive α-methylene functionality, is the most efficient one for the synthesis of quinolines . A number of methods involving metal salts, Lewis acids, and Brønsted acid catalysts have been commonly employed for the quinolines following Friedlander synthesis .科学的研究の応用

Antibacterial Applications

Ethyl 4-Amino-6-chloroquinoline-3-carboxylate and its derivatives have been extensively researched for their potential as antibacterial agents. Studies have shown that these compounds exhibit moderate antibacterial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, ethyl-2-chloroquinoline-3-carboxylates have been tested in vitro for their antibacterial activity against Bacillus subtilis and Vibrio cholera, showing moderate effectiveness (Krishnakumar et al., 2012). Similarly, ultrasound-promoted synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives, a related compound, has also been explored for its antibacterial properties against various bacteria, including Staphylococcus aureus and Escherichia coli (Balaji et al., 2013).

Synthesis and Chemical Transformations

The chemical synthesis and transformation of ethyl 4-Amino-6-chloroquinoline-3-carboxylate derivatives have been subjects of significant interest in the field of organic chemistry. Researchers have developed various methods to synthesize these compounds, often employing techniques like Friedländer condensations and reactions with different reagents. For instance, the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives via a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate highlights the versatility of these compounds in organic synthesis (Gao et al., 2011). Additionally, research on the unexpected synthesis and application of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate has shown the potential of these compounds as building blocks in organic synthesis (Li et al., 2020).

Heterocyclic Chemistry

Ethyl 4-Amino-6-chloroquinoline-3-carboxylate is also crucial in the synthesis of various heterocyclic compounds. These heterocycles have potential applications in medicinal chemistry and materials science. For instance, the synthesis of novel benzo[h]-1,6-naphthyridines and pyrazolo[4,3-c]quinolines from ethyl 4-aminoquinoline-3-carboxylates demonstrates the role of these compounds in creating complex heterocyclic structures (Ghotekar et al., 2010).

作用機序

Target of Action

Ethyl 4-Amino-6-chloroquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their wide range of biological and pharmacological properties . The primary targets of this compound are likely to be bacterial cells, as quinoline derivatives have been found to possess antibacterial activity .

Mode of Action

It is known that quinoline derivatives interact with bacterial cells, leading to their death . The specific interactions between this compound and its targets, and the resulting changes, are areas of ongoing research.

Biochemical Pathways

Given the antibacterial activity of quinoline derivatives, it is likely that this compound affects pathways essential for bacterial survival . The downstream effects of these interactions could include the disruption of bacterial cell functions and ultimately cell death.

Pharmacokinetics

The compound’s molecular weight (25068100 g/mol) and other physical properties such as boiling point (3997ºC at 760 mmHg) and density (1352g/cm3) suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of Ethyl 4-Amino-6-chloroquinoline-3-carboxylate’s action are likely to include the disruption of bacterial cell functions, leading to cell death . This is based on the known antibacterial activity of quinoline derivatives.

Safety and Hazards

While specific safety and hazard information for Ethyl 4-Amino-6-chloroquinoline-3-carboxylate is not available, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing. Use personal protective equipment and ensure adequate ventilation .

特性

IUPAC Name |

ethyl 4-amino-6-chloroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYFMJRIZIWLNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588694 | |

| Record name | Ethyl 4-amino-6-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-Amino-6-chloroquinoline-3-carboxylate | |

CAS RN |

955328-25-3 | |

| Record name | Ethyl 4-amino-6-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Iodo-5-methoxy-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3059132.png)